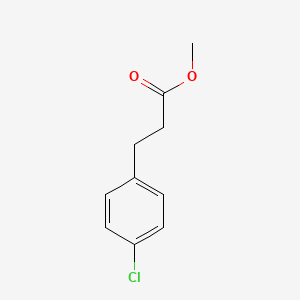

甲基 3-(4-氯苯基)丙酸酯

货号 B2791410

CAS 编号:

50561-69-8

分子量: 198.65

InChI 键: YWDQMQUSUGZXMK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

概述

描述

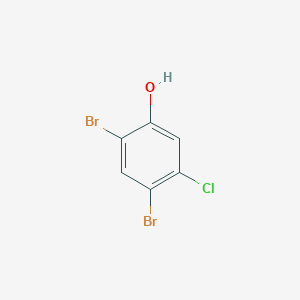

“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the CAS Number: 50561-69-8 . It has a molecular weight of 198.65 and its molecular formula is C10H11ClO2 . It is a liquid at room temperature .

Synthesis Analysis

A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis

The InChI Code for “Methyl 3-(4-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-(4-chlorophenyl)propanoate” include saponification and hydrazinolysis of the model ester . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Physical And Chemical Properties Analysis

“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 198.65 and its molecular formula is C10H11ClO2 .科学研究应用

除草剂应用和效果

- 选择性除草剂作用:2-[4-(2,4-二氯苯氧基)苯氧基]丙酸甲酯是一种相关化合物,以其选择性除草剂特性而闻名,特别是在小麦中控制野生燕麦。它的作用是抑制植物中生长素刺激的伸长,作为一种强生长素拮抗剂。这种双重作用有助于其除草剂的有效性 (Shimabukuro, Nord, & Hoerauf, 1978)。

- 小麦中的解毒:研究还表明半胱氨酸在小麦中解毒甲基 2-氯-3 (4-氯苯基)丙酸等除草剂中的作用。这种解毒比分解代谢在中和化合物方面更有效,突出了一种潜在的除草剂抗性机制 (Collet & Pont, 1978)。

化学合成与表征

- 合成和结构分析:该化合物已通过各种化学反应合成,包括缩合、氯化和酯化。其结构已通过红外光谱、核磁共振和 X 射线衍射等方法得到证实 (Yan Shuang-hu, 2014)。

- 分子结构研究:对类似化合物 N-(4-氯苯基)琥珀酸二甲酯的分子结构的研究揭示了晶体结构中原子排列和分子间相互作用的见解 (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009)。

潜在的抗癌应用

- 金属配合物作为 CDK8 激酶抑制剂:由 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯衍生的金属配合物已被合成并测试其抗肿瘤活性。它们对某些癌细胞表现出抑制作用,表明其作为结肠癌治疗的 CDK8 激酶抑制剂的潜力 (Aboelmagd et al., 2021)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDQMQUSUGZXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-chlorophenyl)propanoate | |

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(4-chlorophenyl)propanoic acid (commercially available from Maybridge) (14.5 g, 77.1 mmol) in methanol (400 ml) was added acetyl chloride (50 ml) and the reaction mixture was refluxed for 20 h. After this time the reaction mixture was left to cool before being concentrated under reduced pressure. The residue was then dissolved in DCM (200 ml) and washed with 1M sodium hydroxide solution (100 ml). The organic layer was dried with magnesium sulphate and concentrated in vacuo to give the title product as a brown oil (15.7 g, 77 mmol, 100%); 1HNMR (400 MHz, CDCl3) δ: 2.55 (t, 2H), 2.9 (t, 2H), 3.6 (s, 3H), 7.1 (d, 2H), 7.2 (d, 2H).

Name

Yield

100%

Synthesis routes and methods II

Procedure details

Neat SOCl2 (25.7 g, 216.7 mmol) was added dropwise to a −60° C. solution of MeOH (100 mL). Upon completion of the addition, 3-(4-chlorophenyl)propanoic acid (10.0 g, 54.1 mmol) was added in several portions. Upon completion of the addition, the cooling bath was removed, and the reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction was then concentrated to dryness, and the resulting residue was dissolved in DCM (100 mL), washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to give methyl 3-(4-chlorophenyl)propanoate as an oil (10.48 g, 97%).

Yield

97%

Synthesis routes and methods III

Procedure details

To a solution of 3-(4-chlorophenyl)propionic acid (2.45 g, 13.27 mmol) in toluene (65 mL) and methanol (10 mL) was added trimethylsilyldiazomethane (2M solution in hexane, 7.63 mL, 15.26 mmol). The mixture was allowed to stir for 1 hour and gas evolution was observed initially. After 1 hour, the mixture became homogeneous and was quenched via addition of 3.5 mL of acetic acid. The mixture was concentrated in vacuo, and purified via column chromatography on a Biotage 65i column eluting with 0% ethyl acetate in hexanes (1 CV) followed by a gradient to 50% ethyl acetate in hexanes (over 7 CV) to furnish the desired product. 1H NMR (CDCl3, 500 MHz) δ 7.25 (d, J=8.2 Hz, 2H), 7.13 (d, J=8.3 Hz, 2H), 3.67 (s, 3H), 2.92 (t, J=7.7 Hz, 2H), 2.61 (t, J=7.7 Hz, 2H).

Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate (6.09 g) and formic acid (27 ml) was heated at 65 to 70° C. for 4 hours with stirring. The reaction mixture was cooled and extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-(4-chlorophenyl)propionate.

Name

methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate

Quantity

6.09 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)

![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2791342.png)

![methyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2791348.png)